5-(4-(benzyloxy)-3-fluorophenyl)oxazole
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Description
“5-(4-(benzyloxy)-3-fluorophenyl)oxazole” is a chemical compound with the molecular weight of 269.28 . It is a solid at room temperature and is stored at temperatures between 2-8°C . The IUPAC name for this compound is 5-(3-(benzyloxy)-4-fluorophenyl)oxazole .
Synthesis Analysis
The synthesis of oxazoles, such as “this compound”, often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H12FNO2/c17-14-7-6-13 (16-9-18-11-20-16)8-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature and is stored at temperatures between 2-8°C . Its molecular weight is 269.28 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in several cellular processes, including cell proliferation, migration, differentiation, and angiogenesis . Overexpression of EGFR-TK has been linked to various types of cancer .
Mode of Action
This compound likely interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition prevents the formation of a functional 70S initiation complex, thereby disrupting protein synthesis
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, migration, differentiation, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Oxazolidinones, a class of compounds that includes oxazoles, generally exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By inhibiting EGFR-TK, this compound disrupts critical cellular processes, leading to the death of cancer cells .
Properties
IUPAC Name |
5-(3-fluoro-4-phenylmethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXUCQHNNBPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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